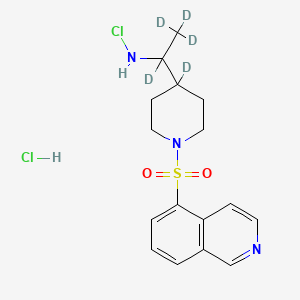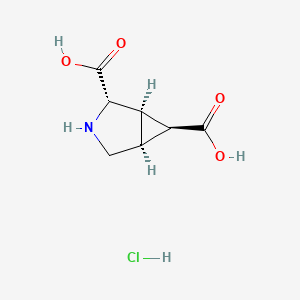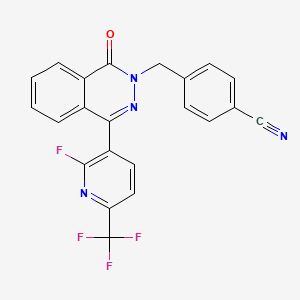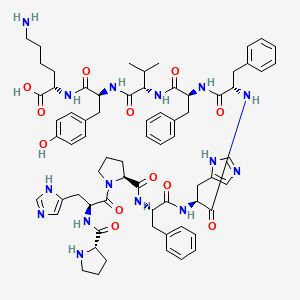
Chitin synthase inhibitor 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitin synthase inhibitor 14 is a compound designed to inhibit the activity of chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component of fungal cell walls and the exoskeletons of insects and crustaceans. The inhibition of chitin synthase disrupts the formation of chitin, making this compound a valuable target for antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chitin synthase inhibitor 14 typically involves the use of maleimide compounds. These compounds are synthesized through a series of chemical reactions, including the formation of β-(1,4)-linked N-acetylglucosamine units . The reaction conditions often involve the use of UDP-activated N-acetylglucosamine as the sugar donor, which is then catalyzed by chitin synthase to form the glycosidic linkages .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound. The use of advanced techniques such as cryo-electron microscopy helps in understanding the structural basis of the compound, which aids in its large-scale production .
Chemical Reactions Analysis
Types of Reactions
Chitin synthase inhibitor 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups of the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have enhanced or modified biological activity .
Scientific Research Applications
Chitin synthase inhibitor 14 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of glycosyltransferases.
Biology: Helps in understanding the role of chitin in fungal cell wall synthesis and insect exoskeleton formation.
Medicine: Potential use as an antifungal and insecticidal agent.
Industry: Used in the development of new antifungal and insecticidal products.
Mechanism of Action
Chitin synthase inhibitor 14 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to their death . The molecular targets involved include the glycosyl donor and acceptor sites of chitin synthase .
Comparison with Similar Compounds
Similar Compounds
Polyoxin B: Another chitin synthase inhibitor with similar antifungal properties.
Nikkomycin: A compound with a structure similar to polyoxin, used as an agricultural insecticide and fungicide.
Uniqueness
Chitin synthase inhibitor 14 is unique due to its high specificity and potency in inhibiting chitin synthase. It has shown better inhibitory effects compared to other similar compounds, making it a promising candidate for further development .
Properties
Molecular Formula |
C25H26ClN5O5 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
1'-[2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]acetyl]spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C25H26ClN5O5/c26-20-7-6-18(31(35)36)14-19(20)23(33)29-12-10-28(11-13-29)16-22(32)30-9-3-8-25(30)15-17-4-1-2-5-21(17)27-24(25)34/h1-2,4-7,14H,3,8-13,15-16H2,(H,27,34) |
InChI Key |
NXSUIRNYGMLAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)CN4CCN(CC4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)






![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)
